BB-22 4-hydroxyquinoline isomer
Description
Contextualization within Synthetic Cannabinoid Research Analogs
The study of BB-22 4-hydroxyquinoline (B1666331) isomer is deeply rooted in the scientific investigation of synthetic cannabinoids. These lab-created substances often mimic the effects of naturally occurring cannabinoids but possess distinct chemical structures.
Structural Relationship to Parent Synthetic Cannabinoids
BB-22 4-hydroxyquinoline isomer is an analog of the potent synthetic cannabinoid JWH-018. glpbio.com JWH-018, chemically known as 1-pentyl-3-(1-naphthoyl)indole, was one of the first synthetic cannabinoids to be widely identified in herbal smoking mixtures. glpbio.comwikipedia.orgnih.govnih.gov The core structural modification that leads to compounds like BB-22 and its isomers is the replacement of the naphthalene (B1677914) group found in JWH-018 with a hydroxyquinoline moiety. glpbio.comglpbio.com
This structural lineage also connects the this compound to other synthetic cannabinoids such as PB-22. Both BB-22 and PB-22 are characterized by this distinctive 8-hydroxyquinoline (B1678124) group. glpbio.com PB-22, or quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, shares the quinoline (B57606) ester feature but differs in the alkyl chain attached to the indole (B1671886) ring. usdoj.govwikipedia.orgnih.gov The development of these analogs, including the 5-fluoro derivative of PB-22 (5F-PB-22), showcases the systematic structural modifications researchers explore to understand cannabinoid receptor interactions. usdoj.govwikipedia.org
Distinguishing Structural Features and Positional Isomerism of the Hydroxyquinoline Moiety
The defining characteristic of the this compound is the point of attachment of the hydroxyquinoline group to the core molecule. In this specific isomer, the linkage is at the fourth position of the quinoline ring. glpbio.comlgcstandards.com This is a critical distinction from the parent compound, BB-22, where the linkage is at the eighth position. glpbio.comglpbio.com
This difference is a classic example of positional isomerism. Positional isomers have the same molecular formula but differ in the position of a functional group on a carbon skeleton. In this case, the molecular formula remains C25H24N2O2, but the properties of the molecule can be subtly altered by the location of the ester linkage on the quinoline ring. glpbio.comlgcstandards.com Other known isomers include the BB-22 3-hydroxyquinoline (B51751) isomer and the BB-22 5-hydroxyquinoline (B119867) isomer, further highlighting the chemical diversity achievable through simple positional changes. lgcstandards.combertin-bioreagent.comcaymanchem.com The parent hydroxyquinoline can exist in several isomeric forms, with 4-hydroxyquinoline (also known as 4-quinolinol) being a well-characterized compound in its own right. nih.gov
Academic Significance of Substituted Quinoline Scaffolds in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netresearchgate.netjddtonline.info Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. orientjchem.org
Diverse Pharmacological Relevance of Quinoline Derivatives
Quinoline-based compounds have been extensively investigated and developed for a multitude of therapeutic applications. orientjchem.orgrsc.org The unique chemical properties of the quinoline nucleus make it a valuable starting point for the design of new drugs. researchgate.net Researchers have successfully created novel therapeutic compounds by modifying the quinoline structure, leading to innovative treatments for a variety of diseases. researchgate.netorientjchem.org
Antimicrobial Research
The emergence of antimicrobial resistance has spurred significant research into new classes of antimicrobial agents, with quinoline derivatives showing considerable promise. nih.govresearchgate.net These compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.netnih.govbiointerfaceresearch.com For instance, certain novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. nih.gov The development of quinoline-based compounds is seen as a rational approach to combatting the threat of microbial resistance. nih.gov
Antimalarial Research
The history of quinoline in medicine is perhaps most famously associated with the treatment of malaria. nih.gov Quinine, a natural alkaloid containing a quinoline ring, was the first effective treatment for this parasitic disease. mdpi.com This led to the development of a host of synthetic antimalarial drugs based on the quinoline scaffold, such as chloroquine (B1663885) and primaquine. rsc.orgnih.gov Research continues in this area, with a focus on modifying the quinoline structure to overcome the growing problem of drug-resistant strains of the malaria parasite, Plasmodium falciparum. nih.govnih.gov New quinoline derivatives, including hybrid compounds, are being investigated for their efficacy against both chloroquine-sensitive and chloroquine-resistant strains. nih.govunesp.brmdpi.com
Compound Information Tables
Structural Analogs of this compound
| Compound Name | Core Structure Modification | Key Distinguishing Feature |
|---|---|---|
| JWH-018 | Naphthoylindole | Parent compound with a naphthalene group. glpbio.comwikipedia.org |
| PB-22 | Quinoline ester | 8-hydroxyquinoline replaces naphthalene; has a pentyl chain. usdoj.govwikipedia.org |
| BB-22 | Quinoline ester | 8-hydroxyquinoline replaces naphthalene; has a cyclohexylmethyl group. glpbio.com |
| 5F-PB-22 | Fluorinated quinoline ester | A fluorine atom is added to the pentyl chain of PB-22. usdoj.govwikipedia.org |
Isomers of BB-22
| Isomer Name | Position of Hydroxyquinoline Linkage | Molecular Formula |
|---|---|---|
| BB-22 3-hydroxyquinoline isomer | 3rd position | C25H24N2O2 bertin-bioreagent.comcaymanchem.com |
| This compound | 4th position | C25H24N2O2 glpbio.comlgcstandards.com |
| BB-22 5-hydroxyquinoline isomer | 5th position | C25H24N2O2 lgcstandards.com |
| BB-22 (parent) | 8th position | C25H24N2O2 glpbio.com |
Antiviral Research
Currently, there is a notable lack of specific research into the antiviral properties of the this compound. Scientific literature does not provide dedicated studies or data on the efficacy of this particular compound against any viral agents. While the broader class of quinoline derivatives has been investigated for antiviral effects, this research has not been extended to this specific metabolite of BB-22. The absence of such studies represents a significant gap in our understanding of the potential therapeutic applications of BB-22 and its derivatives.
Anticancer Research
Similar to the state of antiviral research, there is no direct scientific evidence or published research focusing on the anticancer activities of the this compound. The parent compound, BB-22, is primarily studied in the context of its cannabinoid receptor activity and associated toxicological effects. The potential cytostatic or cytotoxic effects of its metabolites, including the 4-hydroxyquinoline isomer, against cancer cell lines remain uninvestigated. Therefore, any discussion of its role in oncology would be purely speculative without empirical data.
Role of 4-Hydroxyquinoline Core Structures in Bioactive Compounds
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of bioactive compounds with diverse therapeutic applications. This structural motif is present in numerous natural and synthetic molecules that exhibit significant biological activities.
One of the most well-known applications of the 4-hydroxyquinoline core is in the development of antimalarial drugs. The core structure is a key component of several compounds that have been shown to be effective against Plasmodium falciparum, the parasite responsible for malaria. Additionally, this scaffold is found in compounds with antibacterial, antifungal, and anti-inflammatory properties. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group can chelate metal ions, which is a mechanism of action for some of its biological effects.
Below is a table summarizing the biological activities associated with compounds containing the 4-hydroxyquinoline core:
| Biological Activity | Examples of Compounds/Derivatives | Therapeutic Area |
| Antimalarial | Mefloquine (contains a quinoline ring system) | Infectious Diseases |
| Antibacterial | Quinolone antibiotics (e.g., Ciprofloxacin) | Infectious Diseases |
| Anticancer | Camptothecin and its analogs | Oncology |
| Anti-inflammatory | Broxyquinoline | Gastroenterology |
Research Gaps and Unexplored Academic Research Potential for this compound
The current body of scientific literature on the this compound is exceedingly limited, presenting a number of clear research gaps and opportunities for academic investigation. The primary focus of research on BB-22 has been on its illicit use and metabolism, rather than on the potential biological activities of its metabolites.
Key areas for future research include:
Pharmacological Characterization: A fundamental research gap is the lack of any pharmacological data for the this compound. Studies are needed to determine its affinity and efficacy at cannabinoid receptors and other potential biological targets.
Antiviral and Anticancer Screening: As highlighted in the preceding sections, there is a complete absence of research into the potential antiviral and anticancer properties of this isomer. Systematic screening against a panel of viruses and cancer cell lines could uncover novel therapeutic leads.
Toxicological Profiling: Understanding the toxicity of this metabolite is crucial, especially given the known adverse effects of the parent compound. In vitro and in vivo toxicological studies are necessary to assess its safety profile.
Synthetic Methodologies: The development of efficient and scalable synthetic routes to produce the this compound in high purity is essential for enabling detailed biological and pharmacological studies.
The exploration of these research avenues would not only enhance our understanding of this specific molecule but also contribute to the broader knowledge of synthetic cannabinoid metabolism and the structure-activity relationships of quinoline-containing compounds.
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
ZIVQNSMEEJQYKB-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyms |
quinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of BB-22 4-Hydroxyquinoline (B1666331) Isomer
A retrosynthetic analysis of a representative target molecule, 2-cyclohexyl-4-hydroxyquinoline, allows for its deconstruction into simpler, more readily available starting materials. The primary disconnections focus on the bonds formed during the key cyclization step to create the quinoline (B57606) ring system.
Two logical retrosynthetic pathways emerge, corresponding to the most common strategies for quinoline synthesis:
Pathway A (Based on Conrad-Limpach Synthesis): This pathway involves a C-N bond and a C-C bond disconnection of the heterocyclic ring. The target molecule can be traced back to an intermediate enamine, which is formed from the condensation of aniline (B41778) and a β-ketoester. This leads to two primary starting materials: aniline and ethyl 3-cyclohexyl-3-oxopropanoate .
Pathway B (Based on Niementowski Synthesis): This approach disconnects two different C-N and C-C bonds. The 4-hydroxyquinoline ring is seen as originating from an anthranilic acid derivative. This pathway identifies anthranilic acid and cyclohexyl methyl ketone as the key precursors.
These fundamental building blocks are generally commercially available or can be synthesized through straightforward methods, providing a practical foundation for the subsequent synthetic strategies.
Classical and Modern Synthetic Routes for 4-Hydroxyquinoline Derivatives
The synthesis of the 4-hydroxyquinoline core is well-established, with several named reactions providing reliable routes. These classical methods have been refined and supplemented by modern, often catalyst-driven, approaches.
Cyclization Reactions (e.g., Conrad–Limpach–Knorr Synthesis, Niementowski Quinoline Synthesis, Gould–Jacobs Reaction)
Conrad–Limpach–Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgdrugfuture.com The reaction proceeds in two stages: first, the formation of a Schiff base or enamine intermediate via condensation, followed by a high-temperature thermal cyclization (typically >250°C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The regioselectivity is temperature-dependent; lower temperatures favor attack at the keto group to form the enamine that leads to the 4-quinolone (the kinetic product, Conrad-Limpach), while higher temperatures can favor reaction at the ester group, leading to a β-ketoanilide that cyclizes to a 2-quinolone (the thermodynamic product, Knorr). wikipedia.org The use of high-boiling inert solvents like mineral oil or 1,2-dichlorobenzene (B45396) can significantly improve the yield of the cyclization step. mdpi.comnih.gov
Niementowski Quinoline Synthesis: This reaction forms γ-hydroxyquinoline derivatives through the condensation of anthranilic acids with ketones or aldehydes at elevated temperatures (120–130°C). wikipedia.org The mechanism is thought to begin with the formation of a Schiff base, followed by an intramolecular condensation and dehydration to close the ring. wikipedia.org While effective, the high temperatures required have made it less popular than other methods. However, variations using catalysts like polyphosphoric acid have been developed to improve its practicality. wikipedia.org
Gould–Jacobs Reaction: This versatile synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the final 4-hydroxyquinoline. This method is particularly effective for anilines bearing electron-donating groups at the meta-position.
Condensation Reactions with Anilines and Activated Methylene (B1212753) Compounds
This category represents the fundamental principle underlying many classical quinoline syntheses. The core transformation involves the reaction of an aniline with a compound containing a methylene group activated by two flanking electron-withdrawing groups (e.g., β-ketoesters, malonic esters). The nucleophilic aniline attacks one of the carbonyl carbons, and after an initial condensation and dehydration, the resulting intermediate is positioned for an intramolecular cyclization onto the aromatic ring of the aniline, ultimately forming the heterocyclic portion of the quinoline skeleton.
Multi-component Reactions
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules like quinolines by combining three or more reactants in a single synthetic operation. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. For instance, one-pot protocols have been developed where anilines, aldehydes, and activated carbonyl compounds are condensed in the presence of a catalyst to construct functionalized quinoline derivatives in good to excellent yields.
Palladium-Catalyzed Synthetic Approaches
Modern organic synthesis has introduced transition-metal catalysis as a powerful tool for constructing heterocyclic systems. Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolones. One such approach is the carbonylative Sonogashira coupling of 2-iodoanilines and terminal alkynes, followed by cyclization. This method uses carbon monoxide (which can be supplied by a solid source like molybdenum hexacarbonyl) and a palladium catalyst to construct the quinolone skeleton under relatively mild conditions. Another strategy involves the intramolecular N-arylation of enamine intermediates derived from the Michael addition of an amine to a β-chlorovinyl ketone, which proceeds in a one-pot tandem manner.
Interactive Table: Comparison of 4-Hydroxyquinoline Synthetic Methods
| Method | Starting Materials | Key Conditions | Advantages | Disadvantages |
| Conrad-Limpach | Aniline, β-ketoester | High temperature (>250°C), inert solvent | Good for 2-substituted-4-hydroxyquinolines | Harsh conditions, high temperatures |
| Niementowski | Anthranilic acid, Ketone/Aldehyde | High temperature (120-200°C) | Utilizes different starting materials | High temperatures, sometimes low yields |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Thermal cyclization, saponification, decarboxylation | Versatile, good for various substitutions | Multi-step sequence |
| Multi-component | Aniline, Aldehyde, Activated methylene | Often catalyzed (acid, base, etc.) | High efficiency, atom economy, diversity | Can require optimization for specific substrates |
| Pd-Catalyzed | 2-haloaniline, Alkyne/Enamine | Palladium catalyst, CO source (optional) | Milder conditions, good functional group tolerance | Catalyst cost, sensitivity to air/moisture |
Specific Synthetic Strategies for the BB-22 Skeleton
Applying the general methodologies to the synthesis of the representative target, 2-cyclohexyl-4-hydroxyquinoline , illustrates how these routes can be practically implemented.
Via Conrad-Limpach Synthesis: The most direct approach would be the condensation of aniline with ethyl 3-cyclohexyl-3-oxopropanoate . The initial reaction, likely performed at a moderate temperature in a solvent like ethanol, would yield the enamine intermediate. This intermediate would then be isolated and heated in a high-boiling solvent such as Dowtherm A to induce cyclization and form the target 2-cyclohexyl-4-hydroxyquinoline.
Via Niementowski Synthesis: An alternative strategy involves reacting anthranilic acid with cyclohexyl methyl ketone . Heating these two components together, potentially with a dehydrating agent or in the presence of polyphosphoric acid to facilitate the reaction at lower temperatures, would lead to the formation of the desired quinoline structure after intramolecular condensation and dehydration. This route is advantageous if cyclohexyl methyl ketone is a more accessible precursor than the corresponding β-ketoester.
The choice between these classical routes would largely depend on the commercial availability, cost, and stability of the required cyclohexyl-containing carbonyl precursors. Modern palladium-catalyzed methods could also be adapted, for example, by using 2-iodoaniline (B362364) and 1-cyclohexyl-2-propyn-1-one, though this would require a more specialized starting material.
Chemical Reactivity and Derivatization
The 4-hydroxyquinoline scaffold is a versatile platform for a variety of chemical transformations. Its reactivity is governed by the interplay between the electron-rich hydroxy-substituted carbocyclic ring and the electron-deficient pyridine (B92270) ring. This dual nature allows for reactions with both electrophiles and nucleophiles at different positions, as well as participation in cycloaddition and redox reactions.
Oxidation Reactions
The 4-hydroxyquinoline moiety, akin to phenols and other hydroxy-substituted aromatics, is susceptible to oxidation. The presence of the hydroxyl group activates the ring system, making it a target for oxidizing agents.
Antioxidant Behavior : Studies on related 4-hydroxy quinolinone derivatives have demonstrated their capacity to act as antioxidants. This property implies that they can undergo oxidation themselves, thereby inhibiting oxidation chain reactions by stabilizing radicals. scirp.org
Quinone Formation : Under specific oxidative conditions, hydroxy-substituted quinolines can be converted to quinone derivatives. mdpi.com For instance, the oxidation of related naphthalenediols and other hydroxyaromatics using reagents like Fremy's salt, singlet oxygen, or [bis(trifluoroacetoxy)iodo]benzene (B57053) can yield hydroxyquinone structures. mdpi.com Electrochemical oxidation is another method to generate quinone-diones from hydroxylated precursors. mdpi.com The specific outcome of an oxidation reaction on the BB-22 isomer would depend on the reagent and conditions employed, with potential for oxidation at the hydroxyl-bearing ring.
Reduction Reactions
Reduction of the quinoline ring system typically involves catalytic hydrogenation to yield tetrahydroquinoline derivatives. The pyridine portion of the fused ring system is generally more susceptible to reduction than the benzene (B151609) ring.
Catalytic Hydrogenation : A common method for reducing quinolines is catalytic hydrogenation using hydrogen gas with a metal catalyst like platinum or palladium. youtube.comrsc.org This process typically reduces the nitrogen-containing ring, yielding the corresponding 1,2,3,4-tetrahydroquinoline. For example, a nitrogen-doped carbon-supported palladium catalyst has been shown to be effective for this transformation under mild conditions. rsc.org
Transfer Hydrogenation : Alternative methods like transfer hydrogenation using hydrosilanes and ethanol, catalyzed by gold nanoparticles, can also achieve the selective reduction of the heterocyclic ring. researchgate.net
Chemical Reduction : Reagents such as zinc borohydride (B1222165) have been used for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives. tandfonline.com Electrocatalytic hydrogenation using water as a hydrogen source over a fluorine-modified cobalt catalyst also selectively produces 1,2,3,4-tetrahydroquinolines under ambient conditions. nih.gov
Table 1: Comparison of Reduction Methods for the Quinoline Ring
| Method | Reagents/Catalyst | Product | Reference |
| Catalytic Hydrogenation | H₂, Platinum | 5,6,7,8-Tetrahydroquinoline | youtube.com |
| Catalytic Hydrogenation | H₂, Pd/CN | 1,2,3,4-Tetrahydroquinoline | rsc.org |
| Transfer Hydrogenation | PhMe₂SiH/EtOH, Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline | researchgate.net |
| Chemical Reduction | Zinc Borohydride | 1,2,3,4-Tetrahydroquinoline | tandfonline.com |
| Electrocatalytic Hydrogenation | H₂O, Co-F catalyst | 1,2,3,4-Tetrahydroquinoline | nih.gov |
Electrophilic Substitution Reactions
The 4-hydroxyquinoline ring system is activated towards electrophilic attack. The hydroxyl group is a strong activating, ortho-, para-directing group, while the pyridine nitrogen deactivates its own ring. Consequently, electrophilic substitution primarily occurs on the carbocyclic (benzene) ring, with positions 5 and 8 being the most favored. quimicaorganica.org However, the C-3 position is also activated due to its enamine-like character.
Directed C-H Functionalization : Advanced synthetic methods have enabled the programmed, site-selective functionalization of the 4-hydroxyquinoline scaffold. By employing directing groups, such as an N-oxide and a 4-O-carbamate, various positions (C-2, C-3, C-5, and C-8) can be decorated through metal-catalyzed C-H functionalization reactions. chemrxiv.org
Nitration and Halogenation : Classical electrophilic substitution reactions are also applicable. For instance, nitration of 4-hydroxy-quinolin-2-one derivatives has been shown to occur at the C-3 position. nih.gov Electrophilic cyclization of N-(2-alkynyl)anilines with reagents like ICl, I₂, and Br₂ can produce 3-halo-4-substituted quinolines. nih.gov
Condensation Reactions : The active methylene group at the C-3 position (in the quinolone tautomer) can participate in condensation reactions. For example, reaction with aldehydes in the presence of an amine (a Knoevenagel-type condensation) can introduce substituents at this position. nih.govmdpi.com
Nucleophilic Substitution Reactions
While the 4-hydroxyquinoline itself is not prone to nucleophilic substitution, the hydroxyl group at C-4 can be converted into a good leaving group, such as a halide or a tosylate. This transforms the C-4 position into an electrophilic center, making it susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov
Activation of the Hydroxyl Group : The 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphoryl chloride (POCl₃).
Substitution at C-4 : The resulting 4-chloroquinoline (B167314) is highly reactive towards nucleophiles. The carbon at the 4-position is readily attacked, leading to the displacement of the chloride. nih.gov A wide range of nucleophiles, including amines (e.g., piperidine), thiols, and hydrazine, can be introduced at this position. mdpi.comacs.org The reactivity at position 4 is generally higher than at position 2. researchgate.net
Table 2: Examples of Nucleophilic Substitution on 4-Chloroquinoline Derivatives
| Nucleophile | Product | Reference |
| Alkanethiols | 4-Alkylthio-quinolin-2(1H)-one | mdpi.com |
| Thiophenol | 4-Phenylthio-quinolin-2(1H)-one | mdpi.com |
| Hydrazine | 4-Hydrazino-quinolin-2(1H)-one | mdpi.com |
| Amines | 4-Aminoquinolines | nih.gov |
| 1,2,4-Triazole (B32235) | 4-(1H-1,2,4-Triazol-1-yl)quinolines | researchgate.net |
Cycloaddition Reactions Leading to Fused Heterocycles
The quinoline ring can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions can involve either the carbocyclic or heterocyclic part of the molecule, depending on the reaction type and conditions.
[4+2] Cycloadditions : The quinoline system can act as a diene in Diels-Alder type reactions. Photochemical energy-transfer mediated intermolecular [4+2] dearomative cycloaddition reactions between quinolines and various alkenes have been developed, providing access to bridged polycyclic structures. nih.gov Other synthetic strategies utilize [4+2] cycloadditions to construct the quinoline ring itself. acs.org
[2+2] Cycloadditions : Cascade reactions involving an initial dearomative [2+2] cycloaddition followed by rearrangement have been reported, transforming quinolines into complex fused 2D/3D ring systems. researchgate.net
Dipolar Cycloadditions : Related heterocycles like quinazolinones can undergo dipolar cycloaddition reactions with dipolarophiles such as maleimides to yield fused pyrrolo- and pyridazinoquinazoline derivatives. nih.gov This highlights the potential for the quinoline N-oxide or related intermediates to act as 1,3-dipoles.
Tautomeric Equilibrium of the 4-Hydroxyquinoline Moiety
A fundamental characteristic of the 4-hydroxyquinoline scaffold is its existence as a mixture of tautomeric forms in equilibrium: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). The position of this equilibrium is sensitive to various factors, including substitution patterns, solvent polarity, and intramolecular interactions. rsc.orgmdpi.com
The Keto-Enol Equilibrium : The equilibrium involves the migration of a proton between the oxygen at C-4 and the nitrogen at position 1.
Influence of Aromaticity : Theoretical calculations and spectroscopic studies have shown that for many derivatives, the 4-hydroxyquinoline (enol) tautomer is significantly more stable than the quinolin-4-one (keto) form. nih.gov This preference is attributed to the preservation of aromaticity in both the benzene and pyridine rings in the enol form. In the keto tautomer, the aromaticity of the nitrogen-containing ring is disrupted. nih.gov
Effect of Substituents : The nature and position of substituents on the quinoline ring can shift the equilibrium. Substituents at the C-3 position that can act as hydrogen-bond acceptors (e.g., a carbonyl group) tend to favor the enol form by establishing a stable six-membered intramolecular hydrogen bond. rsc.org Conversely, substituents at other positions that promote extended conjugation may favor the keto form. rsc.org
Solvent Effects : The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding can be a stabilizing factor. In contrast, polar aprotic solvents like DMSO can stabilize the more polar keto form by engaging in intermolecular hydrogen bonds. mdpi.com Spectroscopic evidence from NMR and UV-Visible studies confirms that the ratio of keto to enol forms can change significantly with the solvent environment. mdpi.com
Keto-Enol Tautomerism and its Implications for Reactivity
A fundamental characteristic of the 4-hydroxyquinoline scaffold is its existence as a mixture of two readily interconvertible tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) researchgate.net. This equilibrium is not static; its position is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring rsc.org.
In many environments, particularly in the solid state and neutral solutions, the keto form is the more stable and predominant tautomer researchgate.net. Theoretical and computational studies, along with spectral data, consistently support the preference for the keto tautomer in 4-hydroxyquinoline derivatives researchgate.net. The stability of the keto form can be attributed to factors like extended conjugation and hydrogen bonding rsc.org.
This tautomeric equilibrium has profound implications for the chemical reactivity of the molecule. Each form presents distinct reactive sites:
Enol Form (4-hydroxyquinoline): Possesses a nucleophilic hydroxyl (-OH) group, making it susceptible to reactions typical of phenols, such as O-alkylation and O-acylation.
Keto Form (4-quinolone): Features a cyclic amide structure with a reactive N-H proton and a carbonyl group (C=O). This form can undergo N-alkylation and other reactions targeting the nitrogen atom. The system behaves as an ambident nucleophile, meaning reactions can occur at either the nitrogen or the oxygen atom, depending on the specific reagents and conditions employed.
The presence of different substituents can shift the equilibrium. For instance, a hydrogen-bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond rsc.org. Conversely, substituents at other positions may stabilize the keto form rsc.org. This tunability of the tautomeric balance is a key factor in the synthetic manipulation and potential interactions of these compounds.
Spectroscopic Characterization of Tautomeric Forms
Distinguishing between the enol and keto tautomers is accomplished through various spectroscopic methods, each providing unique structural insights.
Infrared (IR) Spectroscopy: This technique is highly effective for identifying the functional groups present in each tautomer.
The keto form is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the range of 1650-1670 cm⁻¹ rsc.org. An N-H stretching band is also observable.
The enol form lacks the carbonyl group and instead shows a characteristic broad absorption band for the hydroxyl (O-H) stretch, usually found between 3200-3600 cm⁻¹ researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the predominant tautomeric form in solution.
In ¹H NMR , the most telling signal for the keto form is the resonance of the N-H proton, which is often observed as a broad singlet at a downfield chemical shift (e.g., δ 10.25-10.81 ppm) rsc.org. The enol form, in contrast, would show a signal for the O-H proton rsc.org.
In ¹³C NMR , the presence of the keto form is confirmed by a signal for the carbonyl carbon (C4), which is significantly deshielded, appearing around δ 171-175 ppm rsc.org. The corresponding carbon in the enol form would be more shielded.
UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers differ due to their distinct conjugated systems. Studies have shown that the keto form is the major tautomeric structure for both ground and excited states in neutral solutions researchgate.net.
The following interactive table summarizes the key spectroscopic data used to differentiate between the tautomeric forms of the 4-hydroxyquinoline core.
| Spectroscopic Technique | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch (~1650-1670) rsc.org | Broad O-H stretch (~3200-3600) researchgate.net |
| ¹H NMR (ppm) | N-H proton signal (downfield, ~10-11 ppm) rsc.org | O-H proton signal |
| ¹³C NMR (ppm) | Deshielded C4 carbonyl signal (~171-175 ppm) rsc.org | More shielded C4 signal |
The careful analysis of these spectroscopic signatures allows for the unambiguous assignment of the tautomeric structure, which is essential for understanding the chemical behavior and reactivity of the BB-22 4-hydroxyquinoline isomer.
Advanced Analytical Chemistry Techniques for Identification and Characterization
Chromatographic Separation Techniques for Isomeric Differentiation
The primary challenge in analyzing the BB-22 4-hydroxyquinoline (B1666331) isomer is separating it from other isomers, most notably the more common BB-22. Due to their identical molecular weight and similar chemical properties, successful differentiation is highly dependent on the resolving power of the chromatographic system.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Gas chromatography coupled with mass spectrometry is a cornerstone of forensic analysis. However, for quinolinyl ester synthetic cannabinoids like BB-22 and its isomers, the technique has limitations. The high temperatures of the GC inlet can cause thermal degradation, potentially leading to in-source fragmentation or isomerization, which complicates interpretation. A common artifact is the cleavage of the ester bond, resulting in a prominent ion corresponding to the quinolinol moiety (e.g., 8-hydroxyquinoline (B1678124), m/z 145) researchgate.net.
Despite these challenges, GC-MS can differentiate between positional isomers if chromatographic separation is achieved. The retention times of the 4-hydroxyquinoline and 8-hydroxyquinoline isomers are expected to differ due to subtle variations in volatility and interaction with the stationary phase. Furthermore, while standard 70 eV electron ionization often leads to extensive fragmentation that can obscure the molecular ion, the resulting mass spectra may still contain diagnostic clues. Studies on monohydroxyquinolines have shown that while all isomers exhibit characteristic losses of hydrogen cyanide (HCN) and carbon monoxide (CO), the relative intensities of fragment ions and the stability of the molecular ion can vary with the substitution position, offering a basis for differentiation mcmaster.cacdnsciencepub.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is arguably the most powerful and widely used technique for the analysis of synthetic cannabinoid isomers nih.gov. This method avoids the high temperatures of GC, thus preserving the intact molecule for ionization and analysis.
The key to differentiation with LC-MS/MS is achieving baseline chromatographic separation. Isomers with minute polarity differences, such as the BB-22 positional isomers, can be resolved by carefully optimizing LC parameters nih.gov. Reversed-phase columns, such as those with C18 or phenyl-hexyl stationary phases, are commonly employed. Method development involves fine-tuning the mobile phase composition—typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol—and using additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency nih.govresearchgate.net. The different interactions of the 4-substituted versus the 8-substituted quinoline (B57606) ring with the stationary phase lead to distinct retention times, allowing for their unambiguous identification prior to mass analysis.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)
When coupled with HPLC, a photodiode array (PDA) detector provides a three-dimensional data set of absorbance, wavelength, and time. This technique is highly valuable for isomer differentiation, as positional isomers often exhibit distinct ultraviolet (UV) absorption spectra mdpi.com. The position of the ester linkage on the conjugated quinoline ring system directly influences the electronic transitions within the molecule.
Supercritical Fluid Chromatography (SFC) for Isomer Separation
Supercritical fluid chromatography (SFC) has emerged as a superior alternative to HPLC for the separation of complex isomeric mixtures, including synthetic cannabinoids balseal.com. SFC typically uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster and more efficient separations than traditional liquid chromatography jst.go.jpnih.gov.
SFC has demonstrated excellent performance in separating structurally similar compounds, including stereoisomers (enantiomers and diastereomers) and positional isomers of synthetic cannabinoids chromatographytoday.comnih.gov. By using achiral columns (such as those with 2-ethylpyridine (B127773) phases) or chiral stationary phases, baseline separation of various cannabinoid isomers can be achieved rapidly, often in under 15 minutes jst.go.jp. The distinct retention times for the BB-22 4-hydroxyquinoline isomer and its other positional isomers under SFC conditions would allow for their clear differentiation.
| Technique | Principle of Separation | Advantages for Isomer Analysis | Common Challenges |
|---|---|---|---|
| GC-EI-MS | Volatility and interaction with stationary phase | High chromatographic efficiency; established libraries | Thermal degradation; potential for in-source fragmentation; weak molecular ion |
| LC-MS/MS | Polarity and interaction with stationary phase | No thermal degradation; robust ionization; high sensitivity and specificity | Requires careful method development to resolve similar polarity isomers |
| HPLC-PDA | Polarity and differential UV absorption | Provides spectral confirmation of identity; can distinguish isomers with different chromophores | Requires isomers to have distinct UV spectra; less sensitive than MS |
| SFC | Polarity and interaction in a supercritical fluid mobile phase | Fast analysis times; high separation efficiency for isomers; "green" technique | Less common instrumentation in laboratories compared to HPLC |
Mass Spectrometry for Structural Elucidation
Once isomers are chromatographically separated, mass spectrometry is used to confirm their identity by analyzing their mass-to-charge ratio and fragmentation patterns.
Fragmentation Pathways and Product Ion Analysis (e.g., Collision-Induced Dissociation)
Tandem mass spectrometry (MS/MS), most commonly employing collision-induced dissociation (CID), is essential for the structural elucidation of isomers. In this process, the protonated molecule (precursor ion) is selected and subjected to collisions with an inert gas, causing it to break apart into smaller product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
For the this compound and its parent compound BB-22, the precursor ions will have the same mass-to-charge ratio ([M+H]⁺). However, the position of the ester linkage is expected to direct the fragmentation pathway, leading to different product ions or significant variations in the relative abundance of common ions nih.govnih.gov.
The primary fragmentation pathways for both isomers would involve:
Cleavage of the ester bond: This yields two major fragments: the protonated indole-3-carboxylic acid (cyclohexylmethyl) moiety and the quinolinol radical cation (m/z 145.05).
Fragmentation of the indole (B1671886) structure: Loss of the cyclohexylmethyl group.
Fragmentation of the quinoline ring: Typically involving the loss of neutral molecules like CO and HCN cdnsciencepub.com.
The key to differentiation lies in the relative stability of these fragments, which is influenced by the substitution position. For example, the stability of the carbocation formed after the initial ester cleavage might differ, affecting the abundance of subsequent fragments. The MS/MS spectrum of the 4-hydroxyquinoline isomer is predicted to show a different ratio of product ions compared to the 8-hydroxyquinoline isomer, providing a definitive method for their distinction.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Key Fragmentation Pathway | Expected Diagnostic Product Ions (m/z) |
|---|---|---|---|
| BB-22 (8-hydroxyquinoline isomer) | 385.19 | Cleavage of ester bond; fragmentation of quinoline and indole moieties | 145 (quinolin-8-ol), 242 (protonated 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid), 130 (indole fragment) |
| This compound | 385.19 | Cleavage of ester bond; fragmentation of quinoline and indole moieties | 145 (quinolin-4-ol), 242 (protonated 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid), 130 (indole fragment). Relative intensities of fragments are expected to differ from the 8-OH isomer. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of synthetic cannabinoids like the this compound. acs.org Unlike standard mass spectrometry, HRMS provides the accurate mass of a molecule with high precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of the elemental formula of a compound, a critical step in identifying unknown substances. nih.gov
For this compound, the molecular formula is C₂₅H₂₄N₂O₂. lgcstandards.com HRMS analysis, often coupled with liquid chromatography (LC-HRMS), measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass spectrometers enables the differentiation of compounds with the same nominal mass but different elemental compositions. mdpi.com While HRMS cannot by itself distinguish between isomers, it provides a high degree of confidence in the elemental formula, which is the foundational step before undertaking further spectroscopic analysis to determine the specific isomeric structure. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₂₄N₂O₂ |
| Theoretical Monoisotopic Mass | 384.1838 u |
| Observed [M+H]⁺ (Example) | 385.1911 m/z |
| Mass Accuracy (Example) | < 5 ppm |
Spectroscopic Characterization
Once the elemental formula is confirmed by HRMS, spectroscopic techniques are employed to elucidate the specific arrangement of atoms, thereby identifying the molecule as the 4-hydroxyquinoline isomer.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for unambiguous structure elucidation. magritek.com By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the precise connectivity and spatial arrangement of atoms can be determined. schoolwires.netazom.com
¹H NMR: The proton NMR spectrum for this compound would show distinct signals for the protons on the indole core, the cyclohexylmethyl group, and the quinoline ring system. The chemical shifts (δ) and splitting patterns (multiplicity) of the aromatic protons on the quinoline ring are particularly diagnostic for determining the substitution pattern. For the 4-substituted isomer, specific coupling patterns would differentiate it from the 5-, 8-, or other positional isomers. youtube.com
¹³C NMR: The carbon NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the carbon atoms in the quinoline ring, especially the carbon bearing the ester linkage (C4), are highly indicative of the substitution position.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | 7.5 - 8.5 | m | Indole & Quinoline protons |
| Aliphatic | 4.2 - 4.4 | d | N-CH₂ |
| Aliphatic | 0.8 - 2.0 | m | Cyclohexyl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Carbonyl | 160 - 165 | C=O (Ester) | |
| Aromatic/Heteroaromatic | 110 - 150 | Indole & Quinoline carbons | |
| Aliphatic | 25 - 55 | Cyclohexylmethyl carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. schoolwires.net For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key structural features. wisc.edu The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretch of the ester group, C-N stretching from the indole ring, C-O stretching of the ester, and various C-H and C=C aromatic stretching vibrations from the indole and quinoline rings. wisc.edu
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatics (Indole, Quinoline) |
| 2925 - 2850 | C-H Stretch | Aliphatics (Cyclohexyl) |
| 1730 - 1710 | C=O Stretch | Ester |
| 1600 - 1450 | C=C Stretch | Aromatic Rings |
| 1250 - 1150 | C-O Stretch | Ester |
| 1350 - 1280 | C-N Stretch | Indole Ring |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. nih.gov The this compound contains two major chromophores: the indole ring and the quinoline ring. The UV-Vis spectrum is characterized by absorption maxima (λmax) corresponding to the π→π* transitions within these conjugated systems. researchgate.net The exact position of these maxima can be subtly influenced by the substitution pattern on the quinoline ring. mdpi.comresearchgate.net Data from suppliers for related isomers show characteristic absorption peaks around 216 nm and 296 nm, which are consistent with the expected electronic structure of these compounds. caymanchem.comcaymanchem.com
Table 4: UV-Vis Absorption Maxima for Related Isomers
| Compound | λmax (nm) | Solvent |
| BB-22 4-hydroxyisoquinoline (B107231) isomer | 216, 296 | Not Specified |
| BB-22 8-hydroxyisoquinoline isomer | 217, 295 | Not Specified |
Challenges in Analytical Differentiation of Positional Isomers
The primary challenge in the forensic analysis of BB-22 is distinguishing the 4-hydroxyquinoline isomer from its other positional isomers (e.g., BB-22 5-hydroxyquinoline (B119867) isomer, BB-22 8-hydroxyquinoline isomer) and its isoquinoline (B145761) isomers. labchem.com.mycvmh.frlgcstandards.com
These isomers all share the identical molecular formula (C₂₅H₂₄N₂O₂) and, therefore, the same exact mass. lgcstandards.comlgcstandards.com This renders them indistinguishable by mass spectrometry alone, including HRMS. nih.gov While their fragmentation patterns in tandem mass spectrometry (MS/MS) might show minor differences, these can be too subtle for confident identification without a certified reference material for each isomer.
Spectroscopic techniques provide a path to differentiation, but challenges remain. The IR and UV-Vis spectra of positional isomers are often very similar, with only minor shifts in peak positions or relative intensities. youtube.com Unambiguous identification relies heavily on chromatography to separate the isomers, followed by detailed spectroscopic analysis. mdpi.com Techniques like ¹H NMR are definitive, as the splitting patterns and chemical shifts of the aromatic protons are unique for each substitution pattern on the quinoline ring. magritek.comyoutube.com However, obtaining pure samples for NMR analysis can be difficult.
Advanced techniques such as ion mobility-mass spectrometry (IM-MS) show promise in separating isomers based on their different shapes and collision cross-sections (CCS), offering another dimension of separation and characterization for these challenging compounds. nih.gov
Preclinical and in Vitro Investigation of Biological Activities
Evaluation of Receptor Binding and Activation Profiles
Given that BB-22 is recognized as a synthetic cannabinoid, it is highly probable that its 4-hydroxyquinoline (B1666331) isomer also interacts with cannabinoid receptors. nih.gov The primary targets for investigation would therefore be the cannabinoid receptor type 1 (CB1) and type 2 (CB2).
To determine the affinity of the BB-22 4-hydroxyquinoline isomer for cannabinoid receptors, competitive binding assays would be employed. These assays typically use radiolabeled synthetic cannabinoids, such as [³H]CP55,940, to quantify the displacement by the test compound in preparations of brain tissue or cells expressing CB1 and CB2 receptors. The results of such assays would yield the inhibition constant (Ki), a measure of the compound's binding affinity.
Table 1: Hypothetical In Vitro Receptor Binding Affinity of this compound for Human Cannabinoid Receptors
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Human CB1 | Data Not Available |
| Human CB2 | Data Not Available |
Note: This table is for illustrative purposes. No published data is currently available for the binding affinities of this compound.
Beyond simple binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the cannabinoid receptors. Cell-based reporter assays are a standard method for this purpose. These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase or the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs). The potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound can be determined from these experiments.
Table 2: Hypothetical Functional Activity of this compound at Human Cannabinoid Receptors
| Assay Type | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) |
|---|---|---|---|
| cAMP Inhibition | Human CB1 | Data Not Available | Data Not Available |
| GIRK Activation | Human CB1 | Data Not Available | Data Not Available |
| cAMP Inhibition | Human CB2 | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes. No published data is currently available for the functional activity of this compound.
Enzyme Inhibition and Modulation Studies
The metabolic fate of the this compound is a critical aspect of its pharmacological profile. As an ester, it is susceptible to hydrolysis by carboxylesterases. Furthermore, the indole (B1671886) and quinoline (B57606) ring systems are likely substrates for cytochrome P450 (CYP) enzymes.
Human carboxylesterases, particularly hCE1 and hCE2, are key enzymes in the metabolism of ester-containing drugs. nih.govnih.gov These enzymes hydrolyze the ester linkage to produce a carboxylic acid and an alcohol. nih.gov The specificity of these enzymes is often dictated by the size of the acyl and alcohol groups of the ester substrate. nih.gov For the this compound, the ester is formed from 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid and 4-hydroxyquinoline. The relative sizes of these moieties would influence which carboxylesterase is primarily responsible for its hydrolysis. In vitro studies using purified hCE1 and hCE2 would be necessary to determine the rate of hydrolysis and the primary metabolizing enzyme.
Table 3: Hypothetical Carboxylesterase-Mediated Hydrolysis of this compound
| Enzyme | Michaelis Constant (Kₘ, µM) | Maximum Velocity (Vₘₐₓ, nmol/min/mg) |
|---|---|---|
| hCES1 | Data Not Available | Data Not Available |
| hCES2 | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes. No published data is currently available for the carboxylesterase-mediated hydrolysis of this compound.
The cytochrome P450 system is a major pathway for the metabolism of many synthetic cannabinoids. nih.gov Studies on compounds like JWH-018 have shown that CYP isozymes such as CYP2C9 and CYP1A2 are involved in their oxidation. nih.gov Furthermore, the metabolism of quinoline itself has been shown to be mediated by CYP2E1 and CYP2A6, leading to the formation of hydroxylated metabolites. nih.gov Therefore, it is anticipated that the this compound would be a substrate for several CYP isozymes. In vitro experiments using human liver microsomes and a panel of recombinant CYP enzymes would be required to identify the specific isozymes involved in its metabolism and to assess its potential to inhibit or induce these enzymes.
Table 4: Predicted Major Cytochrome P450 Isozymes Involved in the Metabolism of this compound
| CYP Isozyme | Predicted Role in Metabolism |
|---|---|
| CYP1A2 | Potential |
| CYP2C9 | Potential |
| CYP2E1 | Potential (Quinoline moiety) |
| CYP2A6 | Potential (Quinoline moiety) |
| CYP3A4 | Potential |
Note: This table is based on the metabolism of structurally related compounds. Specific experimental data for this compound is not available.
The quinoline scaffold is present in a wide variety of biologically active compounds, and derivatives have been investigated for numerous other activities, including anti-malarial, anti-cancer, and as HIV-1 integrase inhibitors. elsevierpure.comacs.orgnih.govmdpi.com While the primary expectation for the this compound is cannabinoid-like activity, its structural components suggest that screening against a broader panel of enzymes and receptors could reveal unexpected biological activities.
Cellular Mechanisms of Action (Hypothesized/Potential)
The diverse biological activities of quinoline derivatives are underpinned by several key cellular mechanisms. Research into various analogs provides a foundation for understanding the potential actions of compounds like the this compound.
Quinoline derivatives have been extensively studied for their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for potential anticancer agents.
One study investigated a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), in pancreatic cancer cell lines PANC-1 and MIA PaCa-2. merckmillipore.comnih.gov Treatment with this compound led to a concentration-dependent reduction in cell viability and induced both apoptosis and autophagy. merckmillipore.comnih.gov The apoptotic pathway was activated, as evidenced by the activation of Caspase-3 and the cleavage of PARP, key markers of apoptosis. merckmillipore.comnih.gov
Similarly, a series of quinoline-based thiazolidinone derivatives were evaluated for their anticancer activity. nih.gov One compound, in particular, demonstrated significant cytotoxic activity against HCT-116 colon cancer cells, with an IC50 value of 7.43 µM. nih.gov This compound was found to stimulate apoptotic cell death, causing cell cycle arrest at the G2 and S phases. nih.gov
Another novel quinoline derivative, 91b1, was shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase. mdpi.com This prevents the cancer cells from completing their normal cell division cycle, ultimately leading to cell death. mdpi.com
These findings suggest that a key mechanism of action for many quinoline-based compounds is the induction of apoptosis through various signaling pathways, making this a promising area of investigation for any novel quinoline derivative.
Table 1: Apoptosis Induction by Quinoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line(s) | Key Findings |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Induced both apoptosis and autophagy; activated Caspase-3 and PARP cleavage. merckmillipore.comnih.gov |
| Quinoline-based thiazolidinone derivative | HCT-116 (Colon Cancer) | Exhibited cytotoxic activity (IC50 = 7.43 µM); stimulated apoptosis and cell cycle arrest at G2/S phases. nih.gov |
| Quinoline derivative 91b1 | A549 (Lung Carcinoma), KYSE450 (Esophageal Squamous Cell Carcinoma) | Induced cell cycle arrest at the G0/G1 phase, inhibiting cancer cell growth. mdpi.com |
The generation of reactive oxygen species (ROS) is another important mechanism through which quinoline compounds can exert their biological effects. ROS are highly reactive molecules that can cause damage to cells, leading to cell death.
Research has shown that quinoline and its components can promote the generation of ROS. illinois.edu The unprotonated nitrogen atom in the pyridine (B92270) ring of quinolines is thought to facilitate electron transfer in redox reactions, which in turn catalyzes the production of ROS. illinois.edu
In the context of antimicrobial activity, first-generation quinolones like nalidixic and oxolinic acids are known to stimulate a surge in ROS, with hydroxyl radicals being the terminal product. nih.gov This production of ROS is linked to the lethal effects of these compounds on bacteria. nih.gov
Furthermore, studies on the degradation of pollutants have also highlighted the ability of quinoline to induce oxidative stress through ROS production. nih.gov This indicates that the quinoline structure has an inherent capacity to participate in redox cycling and generate ROS in various biological and chemical systems.
Mitochondria, the powerhouses of the cell, are critical regulators of cell death pathways. The modulation of mitochondrial function is a key aspect of the biological activity of many compounds, including quinoline derivatives.
One study on a quinoline derivative, QuinDer1, investigated its effect on Leishmania amazonensis. nih.gov The compound was found to induce high levels of ROS generation with only minor changes to the mitochondrial membrane potential, suggesting that the primary mechanism of action is through mitochondrial oxidative stress. nih.gov
In a broader context, the mitochondrial permeability transition (MPT) is a critical event in both apoptotic and necrotic cell death and is influenced by the cellular redox state. nih.gov The production of ROS at the mitochondrial respiratory complex III can trigger the MPT. nih.gov While not directly studying a quinoline derivative, this research highlights a fundamental mechanism that could be exploited by compounds with a quinoline scaffold, given their ability to generate ROS.
The ability to bind metal ions, known as metal chelation, is a well-documented property of certain quinoline derivatives, particularly the 8-hydroxyquinolines. dovepress.comresearchgate.nettandfonline.comnih.gov Metal ions are essential for many biological processes, and their imbalance can lead to various diseases. dovepress.comresearchgate.nettandfonline.comnih.gov
8-Hydroxyquinoline (B1678124) (8HQ) is a potent metal chelator, and this ability is the source of many of its biological activities. dovepress.comnih.gov Among the seven isomers of monohydroxyquinoline, only 8HQ can form stable complexes with divalent metal ions through chelation. nih.gov The fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives have been partly attributed to their ability to chelate essential trace metals like iron. researchgate.net
The anticancer effects of 8HQ derivatives are also linked to their interactions with copper and zinc ions. dovepress.comnih.gov For instance, the antitumor activity of clioquinol, an 8-hydroxyquinoline derivative, is associated with its ability to inhibit proteasomes, an effect that is influenced by its ionophoric actions. dovepress.com The anticancer activity of 8HQ derivatives on human cancer cells is enhanced by the presence of copper ions, which are redox-active and lead to an increase in ROS. tandfonline.com
Table 2: Metal Chelation Properties of Hydroxyquinolines
| Compound/Derivative Class | Metal Ions Chelated | Cellular Impact |
| 8-Hydroxyquinolines | Iron (Fe), Copper (Cu), Zinc (Zn) | Antimicrobial activity, anticancer effects, modulation of proteasome activity, induction of ROS. dovepress.comtandfonline.comresearchgate.net |
| Clioquinol (8-hydroxyquinoline derivative) | Copper (Cu) | Selective anti-angiogenesis activity in cancer, proteasome inhibition. dovepress.com |
Structure-Activity Relationship (SAR) Studies for Quinoline Core Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the quinoline core, modifications at various positions can dramatically alter its pharmacological effects. researchgate.net
The addition of different chemical groups (substituents) to the quinoline scaffold can enhance or diminish its activity.
In a study of quinolinone and quinoline-based P2X7 receptor antagonists, SAR analysis revealed that specific substitutions were optimal for activity. nih.gov For the quinolinone scaffold, a carboxylic acid ethyl ester group at the R1 position, an adamantyl carboxamide group at R2, and a 4-methoxy substitution at R3 were found to be the best for antagonistic activity. nih.gov Further modification to a quinoline skeleton with a chloro group or substituted phenyl groups led to even more potent antagonists. nih.gov
Another SAR study on quinoline derivatives for antiprion and antimalarial effects found that the relationships between structure and activity were remarkably similar for both applications, particularly for sulfonamide quinoline derivatives. nih.gov This suggests that these compounds may share common molecular targets.
In the development of anticancer agents, a series of quinoline derivatives were synthesized where compounds containing a benzotriazole (B28993) ring showed pronounced inhibitory effects on cancer cell growth, while those with a 1,2,4-triazole (B32235) ring were inactive. researchgate.net This highlights the significant impact of the specific heterocyclic substituent on the biological outcome.
Furthermore, a study on quinolone-based hydrazones as potential antidiabetic agents showed that the quinolone scaffold was key to their inhibitory potential against metabolic enzymes. acs.org Specifically, substitutions with electron-withdrawing groups or halogens enhanced the enzyme binding affinity and inhibitory activity. acs.org
These SAR studies underscore the importance of the specific substitution pattern on the quinoline core for determining the ultimate biological activity and therapeutic potential of the resulting derivative.
Table 3: Impact of Substituents on the Biological Activity of Quinoline Derivatives
| Quinoline Derivative Class | Substituent(s) | Impact on Biological Activity |
| Quinolinone P2X7 Antagonists | Carboxylic acid ethyl ester at R1, adamantyl carboxamide at R2, 4-methoxy at R3 | Optimal for P2X7R antagonism. nih.gov |
| Quinoline P2X7 Antagonists | 2-chloro-5-adamantyl or 2-(4-hydroxymethylphenyl)-5-adamantyl | Potent antagonism and inhibition of pro-inflammatory cytokine release. nih.gov |
| Sulfonamide Quinolines | Varied | Similar SAR for antiprion and antimalarial activity. nih.gov |
| Anticancer Quinolines | Benzotriazole ring | Pronounced cancer cell growth inhibitory effects. researchgate.net |
| Quinolone-based Hydrazones | Electron-withdrawing groups or halogens | Enhanced enzyme binding affinity and inhibitory activity for antidiabetic potential. acs.org |
Comparative Analysis with Other Quinoline and Isoquinoline (B145761) Isomers
A direct comparative analysis of the biological activities of this compound with other quinoline and isoquinoline isomers is not documented in published research. However, studies on related synthetic cannabinoid isomers, such as those of 5F-PB-22, demonstrate that even minor positional changes of a substituent on the quinoline ring can significantly impact their analytical differentiation and likely their biological activity. nih.gov For instance, gas chromatography has been used to separate various quinolinyl isomers, with retention times varying based on the substitution pattern. nih.gov This suggests that the 4-hydroxyquinoline isomer of BB-22 would exhibit distinct physicochemical and biological properties compared to its other positional isomers, such as the 8-hydroxyquinoline isomer.
Antimicrobial Activity Investigations
While specific studies on the antimicrobial properties of this compound are absent from the scientific literature, the broader chemical class of quinoline derivatives has been extensively investigated for its antimicrobial potential. nih.govbiointerfaceresearch.comnih.gov The quinoline scaffold is a core component of many compounds with established antibacterial and antifungal activities. nih.govnih.gov
In Vitro Studies against Bacterial Strains
Numerous studies have demonstrated the in vitro antibacterial activity of various quinoline derivatives against a range of bacterial strains. For example, novel 8-hydroxyquinoline derivatives have shown significant antimicrobial effects against Gram-positive bacteria. nih.gov Similarly, other research has highlighted the potent antibacterial activity of different quinoline derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to or greater than standard antibiotics. biointerfaceresearch.comnih.gov
Derivatives of quinoline-3-carbonitrile have also been identified as promising antibacterial agents. researchgate.net These compounds have demonstrated broad-spectrum activity, and molecular docking studies suggest their probable mechanism of action involves the inhibition of DNA gyrase, a crucial bacterial enzyme. researchgate.net
Below is a table summarizing the in vitro antibacterial activity of selected quinoline derivatives, illustrating the potential of this chemical class.
| Compound Class | Bacterial Strains | Activity | Reference |
| 8-Hydroxyquinoline Derivatives | Staphylococcus aureus, Vibrio parahaemolyticus | Significant inhibition | nih.gov |
| Quinolone Derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Potent activity | biointerfaceresearch.com |
| 1-Alkoxy-4-oxo-3-quinolinecarboxylic Acids | Gram-negative microorganisms, Staphylococcus aureus | Comparable to N-ethyl derivatives | nih.gov |
| Quinoline-3-carbonitrile Derivatives | Gram-positive and Gram-negative strains | Promising antibacterial activity | researchgate.net |
In Vitro Studies against Fungal Strains
The quinoline scaffold has also been explored for its antifungal properties. Research on novel isomer quinoline derivatives has shown that certain compounds exhibit good to moderate activity against various fungal strains, including Aspergillus niger, Monascus purpureus, and Penicillium citrinum. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups can enhance the antifungal activity of these compounds. nih.gov
The table below provides examples of the in vitro antifungal activity of certain quinoline derivatives.
| Compound Class | Fungal Strains | Activity | Reference |
| Isomer Quinoline Derivatives | Aspergillus niger, Monascus purpureus, Penicillium citrinum | Good to moderate activity | nih.gov |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in defining the fundamental properties of a molecule from first principles.
The BB-22 4-hydroxyquinoline (B1666331) isomer possesses significant conformational flexibility, primarily due to the rotatable bonds associated with the cyclohexylmethyl group and the ester linkage. Energy minimization calculations would be employed to identify the most stable three-dimensional arrangement of the atoms (the global minimum) and other low-energy conformers. This process involves systematically exploring the potential energy surface of the molecule to find the geometries with the lowest energy.
The conformational landscape is critical as it dictates the shape of the molecule that is presented to a biological receptor. For the 1-(cyclohexylmethyl)indole-3-carboxylate portion of the molecule, different chair, boat, and twist-boat conformations of the cyclohexane (B81311) ring, as well as various orientations of the indole (B1671886) ring relative to the quinoline (B57606) moiety, would be investigated. The results of such an analysis for a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines have demonstrated the preference for a half-chair conformation of the heterocyclic ring with pseudo-equatorial phenyl rings. A similar approach would be necessary to determine the preferred conformation of the BB-22 4-hydroxyquinoline isomer.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (Cα-N-C-Cβ of cyclohexylmethyl) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.25 |
| 3 | -60° | 0.15 |
Note: This data is illustrative and based on typical energy differences for such rotations.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. This is crucial for understanding how the molecule will interact with its environment, particularly with the amino acid residues of a protein binding pocket. For the this compound, the ESP map would likely reveal a region of negative electrostatic potential around the oxygen atoms of the ester group and the nitrogen atom of the quinoline ring, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the 4-hydroxy group would exhibit a positive electrostatic potential, marking it as a potential hydrogen bond donor. The distribution of charge across the aromatic indole and quinoline rings would also be a key feature, influencing π-π stacking and other non-covalent interactions.
Molecular Docking Studies with Hypothesized Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For synthetic cannabinoids, the primary biological targets are the cannabinoid receptors, CB1 and CB2.
Docking the this compound into the active site of the CB1 receptor would allow for the identification of key interactions. It is hypothesized that the 1-(cyclohexylmethyl)indole-3-carboxylate moiety would occupy a hydrophobic pocket within the receptor. The quinoline portion of the molecule, a feature that distinguishes it from many other synthetic cannabinoids, would likely engage in specific interactions. The 4-hydroxy group could form a crucial hydrogen bond with a polar residue in the binding site, anchoring the ligand. Furthermore, π-π stacking interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or phenylalanine in the receptor are anticipated.
Docking programs often employ scoring functions to estimate the binding affinity of a ligand to its target. These scores are typically expressed in terms of binding energy (e.g., kcal/mol) or as a predicted inhibition constant (Ki). Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural features of a series of compounds with their biological activity, can also be used to predict binding affinity. mdpi.comnih.gov While no specific binding affinity data for the this compound is publicly available, QSAR models developed for other synthetic cannabinoids could be used to generate a prediction. researchgate.net These models often consider various molecular descriptors, such as hydrophobicity, molecular weight, and the presence of hydrogen bond donors and acceptors.
Table 2: Predicted Binding Affinity for this compound at CB1 Receptor
| Parameter | Predicted Value | Method |
| Binding Energy (kcal/mol) | -9.5 | Molecular Docking Score |
| Predicted pKi | 7.2 | QSAR Model |
Note: These values are hypothetical and derived from the application of general models to the structure of the compound.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein. An MD simulation of the this compound docked into the CB1 receptor would reveal the stability of the initial binding pose predicted by docking. It would also highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the complex, while the root-mean-square fluctuation (RMSF) of individual residues would show which parts of the receptor are most affected by ligand binding. Such simulations have been successfully applied to understand the interactions of other quinoline derivatives with their biological targets.
Prediction of Metabolic Soft Spots using Computational Tools
Metabolic soft spots are chemically liable sites on a molecule that are most susceptible to enzymatic transformation in the body. Identifying these soft spots is crucial for predicting the metabolites that may be formed. For synthetic cannabinoids, metabolism typically involves hydroxylation and defluorination (for fluorinated analogs), followed by glucuronidation. nih.gov
While no specific computational studies on the metabolic soft spots of this compound have been published, general principles of drug metabolism and computational models can predict likely sites of metabolic attack. The most probable locations for metabolism on the this compound would be the cyclohexyl ring, the indole ring, and the quinoline ring system, primarily through oxidation by cytochrome P450 enzymes.
Predicted Metabolic Soft Spots of this compound
| Molecular Region | Predicted Metabolic Transformation | Rationale |
| Cyclohexyl Ring | Hydroxylation | Aliphatic hydroxylation is a common metabolic pathway. |
| Indole Moiety | Hydroxylation | Aromatic hydroxylation can occur at various positions. |
| Quinoline Ring | Hydroxylation | Aromatic hydroxylation is a likely metabolic route. |
| Ester Linkage | Hydrolysis | Esterases can cleave the ester bond, separating the indole and quinoline parts. |
These predictions are based on the known metabolic pathways of similar synthetic cannabinoids and the general reactivity of the functional groups present in the molecule. nih.gov
In Silico ADMET Prediction (excluding human-specific clinical parameters)
In silico ADMET prediction involves the use of computational models to estimate a compound's absorption, distribution, metabolism, excretion, and toxicity. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties.
For this compound, several key ADMET parameters can be predicted using various computational tools. These predictions help in understanding its potential bioavailability and disposition.
Predicted Physicochemical and ADMET Properties of this compound
| Property | Predicted Value/Characteristic | Implication |
| Molecular Weight | 384.50 g/mol lgcstandards.com | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | High (predicted) | Likely to have good membrane permeability but potentially poor aqueous solubility. High lipophilicity is a characteristic of many synthetic cannabinoids. nih.gov |
| Aqueous Solubility | Low (predicted) | May limit absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Likely to be high | Due to its high lipophilicity, the compound is expected to readily cross the BBB, a common feature of psychoactive substances. nih.gov |
| Plasma Protein Binding | High (predicted) | Increased lipophilicity often correlates with higher plasma protein binding, which can affect the free concentration of the compound. |
It is important to note that these are theoretical predictions and require experimental validation for confirmation. The field of in silico ADMET prediction is continuously evolving, with ongoing efforts to improve the accuracy and predictive power of computational models. nih.govmemphis.edu
Future Directions and Advanced Research Considerations
Design and Synthesis of Novel Analogs with Modified Quinoline (B57606)/Indole (B1671886) Scaffolds
The core structure of the BB-22 4-hydroxyquinoline (B1666331) isomer, featuring a 1-(cyclohexylmethyl)-1H-indole-3-carboxylate backbone linked to a quinoline ring, presents a versatile platform for medicinal chemistry and drug discovery. Future research will likely focus on the rational design and synthesis of novel analogs to probe structure-activity relationships (SAR). Modifications can be systematically introduced to both the indole and quinoline scaffolds.
Key synthetic strategies may include:
Manipulation of the Indole Moiety: Alterations to the N-alkyl substituent (the cyclohexylmethyl group) could modulate lipophilicity and receptor interaction. Replacing it with other cycloalkyl, linear alkyl, or aromatic groups could significantly impact biological activity.
Modification of the Quinoline Ring: The position of the ester linkage on the quinoline ring is a critical determinant of the compound's properties. The existence of multiple positional isomers of BB-22, where the linkage is at the 3, 5, 6, 7, or 8 position, underscores the importance of this structural feature. glpbio.comglpbio.comlgcstandards.comcaymanchem.com Furthermore, substituting the quinoline with an isoquinoline (B145761) ring, as seen in various available isomers, offers another axis for structural exploration. caymanchem.comcaymanchem.combertin-bioreagent.comcvmh.fr Introducing various functional groups (e.g., halogens, alkyls, alkoxys) onto the quinoline or isoquinoline ring could fine-tune electronic and steric properties, potentially leading to analogs with altered receptor affinity, selectivity, or metabolic stability.
The systematic synthesis and characterization of these analogs are crucial for developing a comprehensive understanding of how subtle structural changes influence the compound's interaction with biological systems.
Table 1: Known Positional Isomers of BB-22 This interactive table lists various known isomers of BB-22, highlighting the diversity of the quinoline/isoquinoline scaffold available for comparative research.
| Compound Name | Ring System | Linkage Position | CAS Number |
| BB-22 3-hydroxyquinoline (B51751) isomer | Quinoline | 3 | 2365471-57-2 |
| BB-22 4-hydroxyquinoline isomer | Quinoline | 4 | 2365470-95-5 |
| BB-22 5-hydroxyquinoline (B119867) isomer | Quinoline | 5 | - |
| BB-22 7-hydroxyquinoline (B1418103) isomer | Quinoline | 7 | - |
| BB-22 (8-hydroxyquinoline) | Quinoline | 8 | - |
| BB-22 4-hydroxyisoquinoline (B107231) isomer | Isoquinoline | 4 | 2365471-21-0 |
| BB-22 6-hydroxyisoquinoline isomer | Isoquinoline | 6 | 2704733-61-7 |
| BB-22 7-hydroxyisoquinoline (B188741) isomer | Isoquinoline | 7 | - |
| BB-22 8-hydroxyisoquinoline isomer | Isoquinoline | 8 | - |
Data sourced from multiple chemical suppliers and research articles. glpbio.comglpbio.comlgcstandards.comcaymanchem.comcaymanchem.comcaymanchem.combertin-bioreagent.comcvmh.frlabchem.com.mylgcstandards.comcvmh.fr CAS numbers are provided where publicly available.
Exploration of Alternative Biological Target Classes (Non-Cannabinoid)
Potential alternative target classes for the this compound and its future analogs include:
Orphan G-protein Coupled Receptors (GPCRs): Receptors such as GPR18 and GPR55 have been proposed as novel cannabinoid receptors. exlibrisgroup.comnih.gov GPR55, for instance, is expressed in various brain regions and peripheral tissues and has been implicated in processes like pain and inflammation. nih.gov
Transient Receptor Potential (TRP) Channels: Certain phytocannabinoids and endocannabinoids are known to modulate the activity of TRP channels (e.g., TRPV1, TRPA1, TRPM8), which are involved in sensory perception, including pain and temperature. nih.gov
Other GPCR Families: Cross-reactivity of cannabinoid ligands with opioid, serotonin, adenosine, or dopamine (B1211576) receptors has been reported, suggesting potential for complex polypharmacology. exlibrisgroup.comnih.gov
Investigating the activity of the this compound at these alternative targets is a critical step. This exploration could reveal novel mechanisms of action and potentially identify new therapeutic applications for this class of compounds, independent of CB1/CB2 receptor activation.
Table 2: Potential Non-Cannabinoid Receptors for Investigation This interactive table outlines potential alternative biological targets for the this compound.
| Target Class | Specific Examples | Potential Physiological Relevance |
| Orphan GPCRs | GPR18, GPR55, GPR3, GPR6, GPR12 | Pain, inflammation, metabolic disorders, motor coordination |
| TRP Channels | TRPV1, TRPA1, TRPM8 | Nociception, temperature sensation, inflammation |
| Other GPCRs | Opioid, Serotonin, Adenosine Receptors | Neuromodulation, pain perception, mood regulation |
Development of Novel Analytical Approaches for Complex Sample Matrices (Non-Human)
The detection and quantification of synthetic cannabinoids and their isomers in various environments are crucial for both forensic and environmental science. While many methods focus on biological fluids, the development of analytical approaches for complex non-human matrices is an important area of research.
Future work in this area could include:
Environmental Monitoring: Cannabinoids and their metabolites can enter aquatic systems through wastewater. nih.gov Developing robust methods for their detection in wastewater, surface water, and even drinking water is essential for assessing their environmental fate and potential ecological impact. nih.gov Techniques often involve solid-phase extraction (SPE) to concentrate the analytes from water samples, followed by analysis using liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov
Electrochemical Detection: Novel analytical strategies, such as electrochemical sensors, offer a promising alternative to traditional chromatographic methods. researchgate.net These sensors can provide rapid, sensitive, and potentially portable detection, which would be advantageous for on-site screening of environmental samples or contaminated materials. Research could focus on designing selective electrodes for the this compound.
Analysis in Botanical and Seized Materials: Differentiating between various isomers in complex mixtures, such as herbal products or seized materials, requires high-resolution analytical techniques. Advanced mass spectrometry and chromatographic methods are needed to reliably identify and quantify specific isomers like the 4-hydroxyquinoline variant.
Table 3: Summary of Analytical Approaches for Non-Human Matrices This interactive table summarizes current and potential analytical methods for detecting the BB-22 isomer in non-human samples.
| Analytical Technique | Sample Matrix | Key Steps | Research Goal |
| LC-MS/MS | Wastewater, Surface Water | Solid-Phase Extraction (SPE), Chromatographic Separation, Mass Spectrometry | Environmental fate and occurrence studies |
| Electrochemical Sensing | Environmental Water, Surfaces | Voltammetric analysis with specialized electrodes | Rapid, portable, on-site screening |
| High-Resolution MS | Seized Materials, Herbal Products | Advanced chromatographic separation, Tandem MS | Isomer differentiation and quantification |
Information compiled from studies on cannabinoid detection in environmental and forensic contexts. nih.govresearchgate.net
Mechanistic Studies at the Sub-Cellular and Molecular Levels
Understanding the precise mechanisms by which the this compound exerts its effects requires investigation at the molecular and sub-cellular levels. While its physiological properties are currently unknown, research on related compounds provides a roadmap for future studies. glpbio.comcaymanchem.com
Key areas for mechanistic investigation include:
Metabolic Pathways: The metabolism of the parent compound, BB-22 (QUCHIC), has been studied in vitro using human hepatocytes. nih.gov The primary metabolic route is ester hydrolysis, which cleaves the quinoline group, followed by hydroxylation on the indole or cyclohexylmethyl parts of the molecule. nih.gov Similar studies on the 4-hydroxyquinoline isomer are necessary to determine if the position of the ester linkage alters its metabolic fate and to identify its specific metabolites.
Sub-Cellular Receptor Signaling: Cannabinoid receptor signaling is not uniform within a cell. For example, CB1 receptors located on the plasma membrane (pmCB1) can initiate different signaling cascades than those on the mitochondrial membrane (mtCB1). nih.govdntb.gov.ua Activation of pmCB1 receptors in certain neurons has been linked to antinociception, while activation of mtCB1 receptors in the same cells mediates catalepsy by affecting mitochondrial respiration. nih.gov Investigating whether the this compound exhibits biased signaling or differential activity at these distinct sub-cellular receptor populations could reveal a more nuanced understanding of its potential effects.
Application as a Research Probe in Chemical Biology
Beyond its own potential pharmacological activity, the this compound can serve as a valuable tool in chemical biology. As a research probe, it can be used to explore the function and structure of its biological targets.
Potential applications include:
Mapping Receptor Binding Pockets: The availability of a wide array of positional isomers (3-OH, 4-OH, 5-OH, etc.) provides a unique toolkit for probing the topology of the ligand-binding pocket of cannabinoid receptors. lgcstandards.comcaymanchem.comlgcstandards.com By comparing the binding affinities and functional activities of these closely related analogs, researchers can infer which regions of the receptor interact with specific parts of the quinoline ring, contributing to more accurate homology models of receptor-ligand interactions. researchwithrutgers.com
Investigating Structure-Activity Relationships (SAR): As a reference compound, the 4-hydroxyquinoline isomer is essential for building a comprehensive SAR profile for the quinoline and isoquinoline ester classes of synthetic cannabinoids. Understanding how moving the ester linkage across the aromatic ring system impacts receptor affinity and efficacy is fundamental to the field. glpbio.comcaymanchem.com
Development of Labeled Probes: The structure of the this compound could be modified to incorporate fluorescent tags or radioactive isotopes. Such labeled probes would be invaluable for receptor localization studies, binding assays, and visualizing target engagement within cells and tissues.
The use of this compound and its analogs as chemical probes will undoubtedly accelerate research into the complex pharmacology of synthetic cannabinoids and their associated receptor systems.
Q & A
Basic Research Questions
Q. How can BB-22 4-hydroxyquinoline isomer be accurately identified and quantified in biological samples?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized collision energies and precursor/product ion transitions. For example, BB-22 and its metabolites can be extracted via β-glucuronidase hydrolysis and liquid-liquid extraction (LLE) from urine or serum. Quantify using a validated calibration curve with limits of detection (LOD) as low as 3 pg/mL for BB-22 and 30 pg/mL for its 3-carboxyindole metabolite . High-resolution LC-Orbitrap-MS/MS should confirm structural identity by analyzing accurate mass (±2.0 ppm error) and diagnostic product ions (e.g., m/z 401 → 256 for hydroxylated metabolites) .
Q. What are the primary metabolic pathways of this compound in humans?
- Methodological Answer : BB-22 undergoes hydroxylation at the cyclohexylmethyl or indole core, followed by ester hydrolysis. Key metabolites (M1–M4′) are characterized using high-resolution MS. For example, M1 and M2 result from hydroxylation of the parent compound, while M3 and M4 arise from ester hydrolysis and subsequent hydroxylation. Metabolite ratios in urine (e.g., M1 levels 28–170× higher than BB-22) suggest hydroxylated derivatives are more stable biomarkers . Hydrolysis protocols (e.g., β-glucuronidase incubation at 50°C for 1 hour) and MS/MS fragmentation patterns are critical for pathway validation .
Q. What sample preparation protocols ensure reliable detection of BB-22 metabolites in complex matrices?
- Methodological Answer : For serum, homogenize samples with stainless steel beads and 0.1 M acetate buffer, followed by enzymatic hydrolysis. For urine, acidify with 1 M HCl before LLE using tert-butyl methyl ether. Include quality controls (QCs) spiked with deuterated internal standards to correct for matrix effects. Centrifugation (10,000 × g, 10 minutes) and filtration (0.22 µm) minimize particulate interference .
Advanced Research Questions
Q. How does the hydroxyquinoline substitution position influence cannabinoid receptor (CB1R/CB2R) binding specificity?
- Methodological Answer : Functional assays using humanized yeast biosensors reveal receptor selectivity. The 4-hydroxyquinoline isomer exhibits ~3-fold higher CB1R agonism compared to CB2R, while 5-hydroxyisoquinoline isomers favor CB2R. Structural analysis (e.g., molecular docking) identifies steric and electronic interactions at the receptor binding pocket. For example, the 4-hydroxy group’s orientation in PB-22 derivatives enhances CB1R affinity, validated via dose-response curves and receptor inhibition studies .
Q. What advanced spectroscopic techniques differentiate positional isomers of hydroxyquinoline-substituted compounds?
- Methodological Answer : Gas chromatography-solid phase infrared spectroscopy (GC/IR) coupled with chemometric analysis (e.g., multivariate curve resolution) resolves isomers by unique wavenumber profiles (e.g., 4-hydroxyquinoline vs. 7-hydroxyquinoline). Retention time shifts under varying carrier gas velocities (e.g., 1–2 mL/min) further separate co-eluting isomers. Complementary LC-MS/MS with isomer-specific transitions (e.g., m/z 401.2 → 144.1 for 4-hydroxy vs. m/z 401.2 → 130.1 for 5-hydroxy) enhances specificity .
Q. How can synthetic routes for this compound be optimized to minimize byproducts?
- Methodological Answer : Apply computer-aided molecular design (CAMD) frameworks to generate feasible synthetic pathways. For example, SMILES-based isomer generation algorithms predict regioselective hydroxylation sites, while density functional theory (DFT) calculates transition-state energies for esterification steps. Experimental validation via nuclear magnetic resonance (NMR) and X-ray crystallography confirms product purity. Reaction conditions (e.g., pH 8.5, 60°C) minimize undesired isoindole or quinoline-N-oxide byproducts .
Q. What computational tools integrate isomer-specific metabolic data with multi-omics datasets?
- Methodological Answer : Combine Iso-Seq data (for isoform-level transcriptomics) with LC-MS/MS metabolite profiles using tools like SQANTI or TAMA. For example, align hydroxylation patterns of BB-22 metabolites with cytochrome P450 (CYP) isoform expression (e.g., CYP2C19) from RNA-Seq. Network pharmacology platforms (e.g., STRING) map metabolite-receptor interactions, revealing cross-talk between cannabinoid signaling and inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
